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For Researchers, Scientists, and Drug Development Professionals

Introduction
(4-Chlorophenyl)(phenyl)methanimine, also known as N-(4-chlorophenyl)-1-

phenylmethanimine, is a Schiff base, a class of organic compounds characterized by a carbon-

nitrogen double bond. Imines are pivotal intermediates in a myriad of organic syntheses and

are integral to the mechanisms of various biological processes. Their versatile reactivity makes

them valuable synthons for the construction of nitrogen-containing heterocyclic compounds,

many of which form the core of pharmacologically active molecules. A thorough understanding

of the physicochemical properties of (4-Chlorophenyl)(phenyl)methanimine is paramount for

its effective utilization in synthetic chemistry and drug discovery, enabling optimization of

reaction conditions, development of purification strategies, and prediction of its behavior in

biological systems.

This technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of (4-Chlorophenyl)(phenyl)methanimine, alongside detailed,

field-proven experimental protocols for their determination. While experimental data for this

specific molecule is limited in publicly accessible literature, this guide synthesizes available
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information and provides expert-driven estimations based on analogous compounds to offer a

robust resource for researchers.

Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular

structure and fundamental identifiers.

Caption: 2D structure of (4-Chlorophenyl)(phenyl)methanimine.

Table 1: Compound Identification

Identifier Value

IUPAC Name N-(4-chlorophenyl)-1-phenylmethanimine

CAS Number 780-21-2[1]

Molecular Formula C₁₃H₁₀ClN[1]

Molecular Weight 215.68 g/mol [1]

SMILES ClC1=CC=C(C=C1)N=CC2=CC=CC=C2[1]

InChIKey NWCAQYVAHZWHIO-UHFFFAOYSA-N

Physicochemical Properties
The physicochemical parameters of a compound are critical determinants of its behavior in

both chemical and biological environments. These properties influence solubility, absorption,

distribution, metabolism, and excretion (ADME) profiles in drug development, as well as

reaction kinetics and purification methods in synthesis.

Table 2: Summary of Physicochemical Properties
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Property Value Notes

Melting Point Not available

A related compound, N-(4-

chlorophenyl)-1-

phenylethanimine, has a

reported melting point of 88-90

°C.[2]

Boiling Point Not available

A related compound, N-(4-

chlorophenyl)-1-(4-

methylphenyl)methanimine,

has a boiling point of 354.4 °C

at 760 mmHg.[3]

Density Not available

The aforementioned

methylated analogue has a

density of 1.07 g/cm³.[3]

Solubility

Insoluble in water. Soluble in

common organic solvents such

as ethanol, methanol, and

dichloromethane.

Based on the nonpolar nature

of the two aromatic rings.

pKa (of conjugate acid) ~5-7[4][5][6]
Typical range for protonated

imines.[4][5][6]

LogP ~3.5

Predicted value for the related

amine, (4-Chlorophenyl)

(phenyl)methanamine.[7]

Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of

organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum for (4-Chlorophenyl)(phenyl)methanimine is not readily available

in public databases, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be

predicted based on the analysis of similar structures. For the analogous N-(4-chlorophenyl)-1-
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phenylethanimine, the following ¹H-NMR data has been reported in CDCl₃: δ 7.95 (d, 2H), 7.45

(m, 3H), 7.30 (d, 2H), 7.10 (d, 2H), 2.35 (s, 3H)[2]. The aromatic protons of (4-Chlorophenyl)
(phenyl)methanimine would be expected in the δ 7-8 ppm region, with the imine proton

appearing as a singlet further downfield.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of

an imine is characterized by a distinct C=N stretching vibration.

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Functional Group

~1635 C=N stretch (imine)[8]

~3045 Aromatic C-H stretch[8]

~1610 Aromatic C=C stretch[8]

~1100-1000 C-Cl stretch

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems. The presence of two aromatic rings and the

imine double bond in (4-Chlorophenyl)(phenyl)methanimine suggests it will absorb in the UV

region.

Experimental Protocols
The following section details standardized protocols for the determination of key

physicochemical properties of (4-Chlorophenyl)(phenyl)methanimine.

Synthesis of (4-Chlorophenyl)(phenyl)methanimine
The synthesis of imines is typically a straightforward condensation reaction between a primary

amine and an aldehyde or ketone.[2]
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Caption: General workflow for the synthesis of (4-Chlorophenyl)(phenyl)methanimine.

Step-by-Step Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-

chloroaniline (10 mmol) in absolute ethanol (30 mL).

Addition of Aldehyde: To the stirred solution, add benzaldehyde (10 mmol).

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor

the reaction progress using thin-layer chromatography (TLC).

Isolation: Upon completion, allow the mixture to cool to room temperature. The product will

precipitate out of the solution.

Purification: Collect the solid product by vacuum filtration and wash with a small amount of

cold ethanol. Further purify the crude product by recrystallization from ethanol. Dry the

purified crystals in a desiccator.

Melting Point Determination
The melting point is a crucial indicator of purity.

Step-by-Step Protocol:
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Sample Preparation: Ensure the synthesized imine is completely dry and finely powdered.

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3

mm.

Measurement: Place the capillary tube in a melting point apparatus.

Approximate Determination: Heat the sample rapidly to get an approximate melting range.

Accurate Determination: Repeat the measurement with a fresh sample, heating slowly (1-2

°C per minute) as the temperature approaches the approximate melting point.

Recording: Record the temperature at which the first drop of liquid appears and the

temperature at which the entire sample has melted. A sharp melting range (1-2 °C) is

indicative of a pure compound.

Solubility Determination
A systematic approach to solubility testing can provide insights into the polarity and functional

groups present.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13537898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start with (4-Chlorophenyl)(phenyl)methanimine
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Caption: Flowchart for systematic solubility testing.

Step-by-Step Protocol:

Water Solubility: Add approximately 10-20 mg of the compound to 1 mL of deionized water in

a test tube. Shake vigorously for 30 seconds. Observe for dissolution.

Aqueous Base Solubility: If insoluble in water, add the compound to 1 mL of 5% aqueous

NaOH. Shake and observe.
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Aqueous Acid Solubility: If insoluble in the above, use a fresh sample and test its solubility in

1 mL of 5% aqueous HCl.

Strong Acid Solubility: For compounds insoluble in aqueous acid and base, test solubility in

concentrated sulfuric acid. A color change or dissolution indicates a positive result.

Organic Solvent Solubility: Test the solubility in common organic solvents like ethanol,

methanol, and dichloromethane.

Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified imine in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Data Acquisition: Acquire the spectra on a standard NMR spectrometer.

Data Processing: Process the raw data, including Fourier transformation, phase correction,

and baseline correction. Reference the chemical shifts to the residual solvent peak or an

internal standard (e.g., TMS).

FTIR Spectroscopy

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr

using an agate mortar and pestle. Press the mixture into a transparent pellet using a

hydraulic press.

Data Acquisition: Record a background spectrum of the empty sample compartment. Then,

place the KBr pellet in the sample holder and record the sample spectrum, typically from

4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol or hexane).
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Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum.

Sample Measurement: Replace the solvent with the sample solution and record the

absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion
(4-Chlorophenyl)(phenyl)methanimine is a molecule of significant interest in synthetic and

medicinal chemistry. This guide has synthesized the available data on its physicochemical

properties and provided detailed, actionable protocols for their experimental determination. A

comprehensive characterization of this and similar imines is crucial for advancing their

application in the development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemsynthesis.com [chemsynthesis.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. CAS#:29574-09-2 | N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine | Chemsrc
[chemsrc.com]

4. chem.libretexts.org [chem.libretexts.org]

5. chemistry.stackexchange.com [chemistry.stackexchange.com]

6. 7.6 Acid-Base Properties of Nitrogen-Containing Functional Groups – Chemical Bonding
and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

7. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. nanobioletters.com [nanobioletters.com]

To cite this document: BenchChem. [physicochemical properties of (4-Chlorophenyl)
(phenyl)methanimine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13537898#physicochemical-properties-of-4-
chlorophenyl-phenyl-methanimine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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